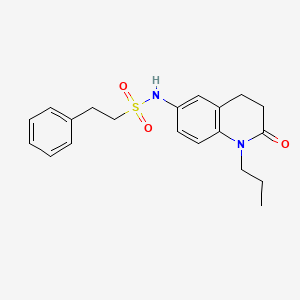

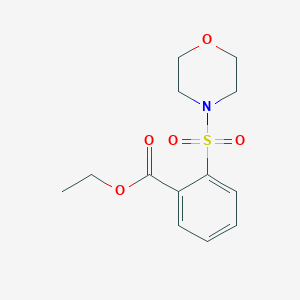

![molecular formula C12H11N3OS B2946193 2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile CAS No. 871673-04-0](/img/structure/B2946193.png)

2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile” is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives have been used in the treatment of various conditions such as cancer, infection, and high blood pressure . They have also been found to exhibit a wide range of biological activities including antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol was achieved by converting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Anti-Diabetic Applications

The compound has been synthesized into novel bi-heterocycles that have shown significant potential as anti-diabetic agents. These derivatives have been evaluated for their ability to inhibit the α-glucosidase enzyme, which is a therapeutic target for diabetes management . The in vitro studies suggest that these molecules could be utilized as valuable anti-diabetic agents due to their potent inhibitory potential against the enzyme .

Antimicrobial and Antifungal Activities

Thiazole derivatives, including those with the 2-amino-1,3-thiazol-4-yl moiety, have been recognized for their antimicrobial and antifungal properties. They have been proven to inhibit bacterial pathogens effectively and are incorporated into a wide variety of biological activities . This makes them valuable in the development of new antimicrobial and antifungal drugs.

Anti-Cancer Potential

Some derivatives of this compound have been tested for their selectivity against glioblastoma and melanoma cells. The studies have shown promising results, with certain compounds demonstrating selective action towards human glioblastoma and melanoma cells compared to leukemia cells . This indicates a potential therapeutic application in cancer treatment.

Analgesic and Anti-Inflammatory Activities

Research has also indicated that certain derivatives of this compound exhibit significant analgesic and anti-inflammatory activities. These properties are crucial for the development of new pain management and anti-inflammatory medications .

Enzyme Inhibition for Therapeutic Applications

The compound’s derivatives have been synthesized and evaluated for enzyme inhibition studies. This research is essential for discovering new therapeutic agents that can regulate enzymatic activity within the body for various medical conditions .

Cytotoxic Behavior Analysis

In addition to the above applications, the synthesized derivatives of this compound have been analyzed for their cytotoxic behavior. This analysis is vital for assessing the safety and potential side effects of new drugs, ensuring that they are safe for human use .

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a thiazole ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral effects .

Mode of Action

Thiazole derivatives have been shown to interact with various enzymes and receptors in the body, leading to a variety of effects . For instance, some thiazole derivatives have been found to inhibit bacterial pathogens .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral effects .

properties

IUPAC Name |

2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)4-5-13)10-7-17-12(14)15-10/h2-3,6-7H,4H2,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWILBORHCWBAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2946111.png)

![3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine](/img/structure/B2946112.png)

![3-[(2-Bromo-4-fluorophenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2946117.png)

![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2946122.png)

![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)

![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)